

Unveiling the Crystal Architecture of Tin(II) Oxalate: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of **tin(II) oxalate** (SnC₂O₄), a compound of interest for researchers, scientists, and professionals in drug development and materials science. This document details the precise atomic arrangement of SnC₂O₄ and outlines the experimental procedures for its synthesis and characterization.

Crystal Structure and Lattice Parameters of Tin(II) Oxalate

Tin(II) oxalate crystallizes in a monoclinic system, a crystal structure characterized by three unequal axes with one oblique angle. The specific arrangement of atoms in the unit cell is defined by the C2/c space group. This structural information is crucial for understanding the compound's physical and chemical properties.

The precise dimensions of the unit cell, known as lattice parameters, have been determined through X-ray diffraction analysis. These parameters define the size and shape of the smallest repeating unit in the crystal lattice.



Lattice Parameter	Value
a	10.56 Å
b	5.80 Å
С	8.50 Å
α	90°
β	125.19°
У	90°
Crystal System	Monoclinic
Space Group	C2/c

Table 1: Crystal structure and lattice parameters of SnC₂O₄.

Experimental Protocols

The determination of the crystal structure and lattice parameters of **tin(II) oxalate** relies on its synthesis followed by detailed characterization using X-ray diffraction.

Synthesis of Tin(II) Oxalate via Precipitation

A common and effective method for synthesizing **tin(II) oxalate** is through a precipitation reaction in an aqueous solution.[1]

Materials:

- Tin(II) chloride dihydrate (SnCl₂·2H₂O)
- Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
- Deionized water

Procedure:

• Prepare separate aqueous solutions of tin(II) chloride dihydrate and oxalic acid dihydrate.



- Slowly add the oxalic acid solution to the tin(II) chloride solution with constant stirring.
- A white precipitate of **tin(II) oxalate** will form immediately.
- Continue stirring the mixture for a designated period to ensure complete precipitation.
- Isolate the precipitate by filtration.
- Wash the collected solid with deionized water to remove any unreacted reagents and byproducts.
- Dry the purified **tin(II) oxalate** powder in an oven at a suitable temperature.

Characterization by X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for elucidating the crystal structure and determining the lattice parameters of a crystalline solid.

Instrumentation:

- Powder X-ray diffractometer
- Cu Kα radiation source (λ = 1.5406 Å)

Procedure:

- Sample Preparation: The synthesized **tin(II) oxalate** powder is finely ground to a homogenous consistency to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
- Data Collection: The sample is irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). Data is typically collected over a wide angular range (e.g., 10-90° 2θ) with a defined step size and counting time.
- Data Analysis (Rietveld Refinement): The resulting X-ray diffraction pattern is a fingerprint of the crystalline material. To extract detailed structural information, a process called Rietveld refinement is employed. This method involves fitting a calculated diffraction pattern, based





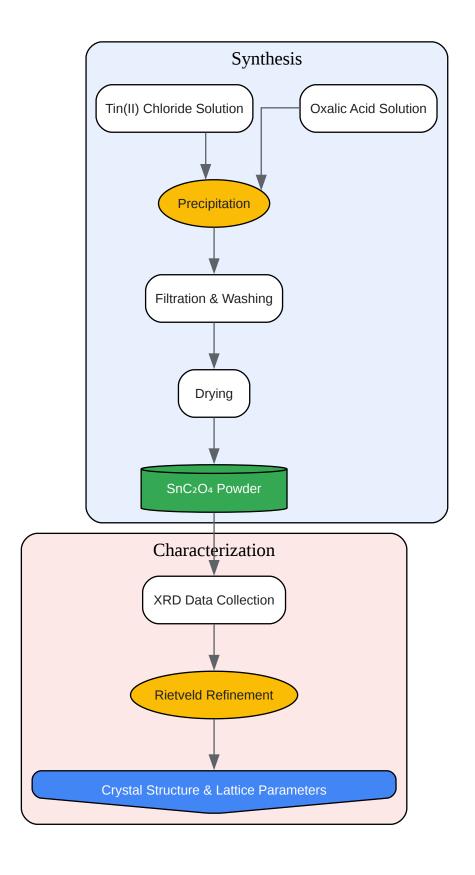


on a theoretical crystal structure model, to the experimental data. The refinement process iteratively adjusts various parameters, including the lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns. A successful Rietveld refinement confirms the crystal structure and provides highly accurate lattice parameters.

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of **tin(II) oxalate** to the determination of its crystal structure and lattice parameters.





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Workflow for SnC₂O₄ Synthesis and Characterization.



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References

- 1. researchgate.net [researchgate.net]
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